Enzymatic Inhibition of PfPK5: Target Compound vs. Human CDK1 Selectivity Profile
8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one exhibits measurable inhibitory activity against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC50 of 1.30 × 10⁵ nM (130 μM), while displaying approximately 10-fold higher potency against the human ortholog CDK1/cyclin B (IC50 = 1.20 × 10⁴ nM, 12 μM) [1]. This differential activity profile—where the compound is more potent against the human kinase than the parasitic target—represents a quantifiable selectivity pattern distinct from other pyrido[1,2-a]pyrimidin-4-one derivatives that have been optimized for PfPK5 selectivity [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.30 × 10⁵ nM (130 μM) against PfPK5; IC50 = 1.20 × 10⁴ nM (12 μM) against human CDK1/cyclin B |
| Comparator Or Baseline | Other pyrido[1,2-a]pyrimidin-4-one derivatives in the same BindingDB entry show varying selectivity profiles; the compound's 10.8-fold preference for human CDK1 over PfPK5 is a specific, quantifiable characteristic |
| Quantified Difference | 10.8-fold higher potency against human CDK1 relative to PfPK5 (12 μM vs. 130 μM) |
| Conditions | In vitro enzyme inhibition assay; PfPK5 (Plasmodium falciparum cyclin-dependent protein kinase) and human CDK1/cyclin B kinase assays as reported in BindingDB/ChEMBL |
Why This Matters
This selectivity pattern informs procurement decisions for researchers investigating kinase inhibition; the compound serves as a tool molecule with a defined selectivity fingerprint rather than a potent PfPK5 inhibitor.
- [1] BindingDB. BDBM50409725 (CHEMBL1213804). Affinity Data: IC50 values for PfPK5 and human CDK1/cyclin B. View Source
- [2] DukeSpace. PfPK5 structure and selective inhibitor binding studies. View Source
